Benzo[c][1,2,5]thiadiazol-5-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone
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Description
This compound is a derivative of benzo[c][1,2,5]thiadiazole . It has been synthesized and evaluated for its activin receptor-like kinase 5 (ALK5) and p38α mitogen-activated protein (MAP) kinase inhibitory activities .
Synthesis Analysis
The compound has been synthesized as part of a series of benzo[c][1,2,5]thiadiazol-5-yl imidazoles . The synthetic strategy involved the use of Sonogashira and Stille reactions .Molecular Structure Analysis
The molecular structure of this compound has been studied using density functional theory (DFT) and time-dependent DFT (TD-DFT) methods .Chemical Reactions Analysis
The compound has been used as a reactant in the synthesis of 5-methylbenzo[c][1,2,5]thiadiazole by methylation reaction with methyl iodide using a palladium catalyst . It has also been used in the Miyaura borylation and Suzuki coupling reactions .Physical and Chemical Properties Analysis
The compound is a solid with a melting point of 81-86 °C . Its empirical formula is C12H15BN2O2S and it has a molecular weight of 262.14 .Mechanism of Action
Target of Action
Similar compounds have been reported to target pfkfb3 kinase , a key enzyme in the glycolytic pathway, and ALK5 , a receptor kinase involved in the TGF-beta signaling pathway.
Mode of Action
It is suggested that similar compounds interact with their targets through covalent bonding , leading to changes in the activity of the target proteins.
Biochemical Pathways
The compound may affect the glycolytic pathway by inhibiting PFKFB3 kinase , leading to a decrease in the production of fructose 2,6-bisphosphate, a potent activator of glycolysis. It may also impact the TGF-beta signaling pathway by inhibiting ALK5 .
Pharmacokinetics
Similar compounds have been reported to exhibit good pharmacokinetics and drug-likeness behaviors .
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2S/c18-13-2-1-7-19-16(13)24-12-5-8-22(9-6-12)17(23)11-3-4-14-15(10-11)21-25-20-14/h1-4,7,10,12H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQDEJGAWNEZIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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